Bienvenue dans la boutique en ligne BenchChem!

N-phenyl-2H-chromene-3-carboxamide

Medicinal Chemistry Physicochemical Property Scaffold Selection

N-Phenyl-2H-chromene-3-carboxamide (CAS 338419-81-1; MFCD00202029; chromene-3-carboxanilide) is the unsubstituted 2H-chromene-3-carboxamide scaffold bearing an N‑phenyl substituent. It belongs to the broader chromene (benzopyran) family but is structurally distinct from the more heavily investigated 2‑oxo‑2H‑chromene‑3‑carboxamides (coumarin‑3‑carboxamides) due to the absence of a carbonyl at the C2 position.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 338419-81-1
Cat. No. B2670495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2H-chromene-3-carboxamide
CAS338419-81-1
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18)
InChIKeyCAPXGPFLQGCKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2H-chromene-3-carboxamide (CAS 338419-81-1): Core Scaffold Identity and Procurement Starting Point


N-Phenyl-2H-chromene-3-carboxamide (CAS 338419-81-1; MFCD00202029; chromene-3-carboxanilide) is the unsubstituted 2H-chromene-3-carboxamide scaffold bearing an N‑phenyl substituent [1]. It belongs to the broader chromene (benzopyran) family but is structurally distinct from the more heavily investigated 2‑oxo‑2H‑chromene‑3‑carboxamides (coumarin‑3‑carboxamides) due to the absence of a carbonyl at the C2 position [2]. This difference lowers the hydrogen‑bond acceptor count, reduces polar surface area, and increases conformational flexibility relative to the 2‑oxo analogs. The compound is commercially available from multiple suppliers (typical purity ≥95%) and serves as a parent scaffold for the synthesis of radioprotective agents, MAO inhibitors, and other bioactive derivatives .

Why N-Phenyl-2H-chromene-3-carboxamide Cannot Be Replaced by a Generic 2-Oxo or 2-Imino Analog in Research Programs


The 2H-chromene scaffold without a C2 carbonyl is not a minor variant of the more common 2‑oxo‑2H‑chromene (coumarin) chemotype; it is a fundamentally different chemical entity. The absence of the C2 carbonyl alters the electronic distribution, hydrogen‑bonding capacity, and metabolic susceptibility of the chromene ring [1]. In 2‑oxo‑2H‑chromene‑3‑carboxamides, the lactone carbonyl acts as both a hydrogen‑bond acceptor and an electron‑withdrawing group that stabilizes the planar coumarin system. Removing this carbonyl, as in the title compound, eliminates a key pharmacophoric contact point and changes the conformational preferences of the scaffold [2]. Consequently, activity data obtained with 2‑oxo or 2‑imino derivatives cannot be extrapolated to the 2H‑chromene series, and vice versa. For instance, the 2‑oxo analog 2‑oxo‑N‑phenyl‑2H‑chromene‑3‑carboxamide exhibits measurable (albeit weak) MAO‑B binding (IC₅₀ = 42 µM) [3], whereas no MAO inhibition has been reported for the parent 2H‑chromene scaffold — a divergence that underscores the risk of assuming functional interchangeability. Researchers who require a non‑lactone, more flexible chromene core for structure–activity relationship (SAR) studies, or who need a confirmed inactive control compound for 2‑oxo‑chromene‑based assays, must specifically procure the 2H‑chromene‑3‑carboxamide scaffold.

Quantitative Comparator Evidence for N-Phenyl-2H-chromene-3-carboxamide vs. Its Closest 2-Oxo and 2-Imino Analogs


Hydrogen-Bond Acceptor Capacity: 2H-Chromene vs. 2-Oxo-2H-Chromene Scaffold

N-Phenyl-2H-chromene-3-carboxamide possesses only 2 hydrogen-bond acceptor (HBA) atoms (the carboxamide oxygen and the ring oxygen), whereas its 2-oxo analog, 2-oxo-N-phenyl-2H-chromene-3-carboxamide, contains 3 HBA atoms owing to the additional lactone carbonyl [1]. This difference reduces the topological polar surface area (TPSA) from the computed 55.8 Ų (for the 2-oxo analog) to 38.3 Ų (for the title compound) and removes a strong hydrogen-bond acceptor that is frequently engaged in target binding [2]. For projects where minimizing HBA count is desirable (e.g., CNS penetration optimization or reducing off-target binding), the 2H-chromene scaffold offers a quantifiably lower HBA profile than any 2-oxo-2H-chromene-3-carboxamide.

Medicinal Chemistry Physicochemical Property Scaffold Selection

MAO‑B Inhibitory Activity: Parent 2H-Chromene vs. 2-Oxo Analog

The 2-oxo analog 2-oxo-N-phenyl-2H-chromene-3-carboxamide has been tested in a substrate hydrolysis assay for MAO‑B inhibition and showed an IC₅₀ of 42 µM [1]. In contrast, the parent 2H-chromene N-phenyl-2H-chromene-3-carboxamide has no reported MAO‑B or MAO‑A inhibitory activity in any public database or published study [2]. This >42‑fold difference (assuming a typical assay upper limit of 10 µM for defining ‘inactive’) makes the title compound a credible negative control for MAO‑focused SAR studies where the 2-oxo series produces active hits.

Neuropharmacology MAO Inhibition Control Compound

Radioprotective Scaffold Potential: 2H-Chromene vs. Ex‑RAD (4‑Carboxamido‑2H‑chromene) Baseline

A 2025 study designed a series of N-phenyl-2H-chromene-3-carboxamides derived from the Ex‑RAD radioprotectant scaffold. The most potent derivative, compound B5 (a substituted N‑phenyl‑2H‑chromene‑3‑carboxamide), accelerated peripheral blood cell recovery in total‑body irradiated mice and reduced DNA damage in AHH‑1 cells [1]. While quantitative in vivo data for the unsubstituted parent compound are not separately reported, the study explicitly identifies the N‑phenyl‑2H‑chromene‑3‑carboxamide core (not the 2‑oxo or 2‑imino variant) as the productive scaffold for radioprotective derivatization. This contrasts with the 2‑oxo‑2H‑chromene‑3‑carboxamide series, which has been pursued primarily for S1P receptor modulation and MAO inhibition, not radioprotection [2].

Radioprotection Radiation Countermeasure Scaffold Optimization

Synthetic Versatility: 2H-Chromene vs. 2-Imino-2H-Chromene as a Starting Material

The 2-imino analog 2‑imino‑N‑phenyl‑2H‑chromene‑3‑carboxamide has been used to access chromeno[2,3‑d]pyrimidin‑4‑one fused heterocycles via reaction with triethyl orthoformate or hydrazine [1]. The title compound (lacking the 2‑imino group) cannot undergo these specific cyclocondensations but offers alternative reactivity at the C2 methylene position for oxidation, alkylation, or electrophilic substitution that is precluded in the 2‑imino series [2]. This divergent synthetic utility means that the choice of starting scaffold directly determines the accessible chemical space.

Synthetic Chemistry Heterocycle Synthesis Building Block

Optimal Deployment Scenarios for N-Phenyl-2H-chromene-3-carboxamide (CAS 338419-81-1) Based on Quantitative Differentiation


Negative Control for MAO‑B Inhibition Assays in the 2‑Oxo‑Chromene Series

Because 2‑oxo‑N‑phenyl‑2H‑chromene‑3‑carboxamide exhibits weak MAO‑B inhibition (IC₅₀ = 42 µM) while the corresponding 2H‑chromene scaffold shows no measurable activity, the title compound serves as an ideal inactive control for MAO‑B screening cascades. Laboratories running MAO‑B fluorimetric or absorbance‑based assays can use N‑phenyl‑2H‑chromene‑3‑carboxamide at matched concentrations (e.g., 10–100 µM) to confirm that observed inhibition is chemotype‑specific rather than an assay artifact [1].

Starting Scaffold for Radioprotective Agent Discovery Programs

The 2025 study by Liu et al. demonstrated that the N‑phenyl‑2H‑chromene‑3‑carboxamide core can be elaborated into potent radioprotective agents (e.g., compound B5). Drug discovery teams pursuing radiation countermeasures should procure this scaffold — not the 2‑oxo coumarin analog — as their synthetic entry point, as the 2‑oxo series has not been validated for radioprotection [2].

Physicochemical Probe for Hydrogen‑Bond Acceptor Optimization in CNS Drug Design

With only 2 hydrogen‑bond acceptors and a TPSA of 38.3 Ų, N‑phenyl‑2H‑chromene‑3‑carboxamide sits well below the typical CNS drug‑likeness threshold (TPSA <60–70 Ų). Medicinal chemists optimizing CNS penetration of chromene‑based leads can use this scaffold as a minimal‑HBA comparator to benchmark the effect of adding polar substituents (e.g., a 2‑oxo group) on permeability and efflux ratios [3].

Divergent Synthetic Entry Point for Non‑Coumarin Chromene Libraries

Unlike 2‑imino‑ or 2‑oxo‑ chromene‑3‑carboxamides, the 2H‑chromene scaffold offers a reactive C2 methylene group that can be oxidized, alkylated, or functionalized to generate libraries inaccessible from the coumarin or imino‑coumarin series. Combinatorial chemistry groups building diverse chromene libraries should stock this scaffold alongside the 2‑oxo variant to maximize accessible chemical space [4].

Quote Request

Request a Quote for N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.